molecular formula C27H27N3O3 B2554470 4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one CAS No. 1018161-64-2

4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one

Cat. No. B2554470
CAS RN: 1018161-64-2
M. Wt: 441.531
InChI Key: VYAGGHSMRAPDJO-UHFFFAOYSA-N
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Description

4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one is a useful research compound. Its molecular formula is C27H27N3O3 and its molecular weight is 441.531. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Activity

Research into the molecular structure and activity of 4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one and its analogs has led to insights into their potential as modulators of various biological targets. Studies have focused on the synthesis and evaluation of compounds with similar frameworks for their interactions with biological molecules and potential therapeutic applications.

  • Calcium Antagonistic and Antioxidant Activity : A novel type of calcium (Ca2+) antagonist, exhibiting both Ca2+ overload inhibition and antioxidant activity, was explored. The structure-activity relationships of these compounds suggest the importance of the phenolic hydroxyl group and the lipophilicity of the phenyl group in determining their activity. Among these, a compound demonstrated significant potency in improving coronary blood flow, highlighting the potential therapeutic benefits of such molecules in cardiovascular diseases (Kato et al., 1999).

  • Photophysical Properties and Proton Transfer : Investigations into the solvent and temperature dependence of phototautomerization of benzimidazole derivatives have provided valuable insights into their photophysical properties. These studies reveal the potential of such compounds in the development of novel photophysical materials, which can undergo excited-state intramolecular proton transfer, offering applications in optoelectronic devices (Vázquez et al., 2008).

  • PARP Inhibition for Cancer Treatment : The development of benzimidazole carboxamide PARP inhibitors for cancer treatment has been a significant area of research. These compounds exhibit potent PARP enzyme and cellular potency, demonstrating potential as therapeutic agents in cancer treatment. One such compound, ABT-888, has shown promising results in clinical trials, indicating the importance of these molecular frameworks in developing new cancer therapies (Penning et al., 2009).

  • Antimicrobial and Anticancer Properties : The synthesis and evaluation of benzimidazole-based Schiff base copper(II) complexes have revealed their potential in binding DNA and inducing cytotoxicity in cancer cells. These compounds have shown substantial in vitro cytotoxic effects against various cancer cell lines, alongside significant antibacterial properties, suggesting their dual role as potential therapeutic agents in cancer and infection control (Paul et al., 2015).

properties

IUPAC Name

4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c1-19-9-5-8-14-25(19)33-18-22(31)17-30-24-13-7-6-12-23(24)28-27(30)20-15-26(32)29(16-20)21-10-3-2-4-11-21/h2-14,20,22,31H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAGGHSMRAPDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one

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